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molecular formula C11H15N3O4S B8404818 6-Hydroxymethyl-7-methoxy-indazole-1-sulfonic acid dimethylamide

6-Hydroxymethyl-7-methoxy-indazole-1-sulfonic acid dimethylamide

Cat. No. B8404818
M. Wt: 285.32 g/mol
InChI Key: QDSPMLGOOOBYGR-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a solution of 1-dimethylsulfamoyl-7-methoxy-1H-indazole-6-carboxylic acid methyl ester (6.23 g, 19.9 mmol) in anhydrous THF (100 mL) at 0° C. under an atmosphere of nitrogen was added lithium borohydride solution (2 M in THF, 39.8 mL, 79.5 mmol) and the mixture was allowed to reach RT with stirring. After 68 h, the mixture was quenched with saturated aqueous ammonium chloride solution (40 mL) and water (80 mL) and extracted with EtOAc (50 mL). The organic phase was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as an oil (5.58 g, 98%). LCMS (Method G): RT=2.73 min, [M+H]+=286.
Name
1-dimethylsulfamoyl-7-methoxy-1H-indazole-6-carboxylic acid methyl ester
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
39.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:13]([O:14][CH3:15])=[C:12]2[C:8]([CH:9]=[N:10][N:11]2[S:16](=[O:21])(=[O:20])[N:17]([CH3:19])[CH3:18])=[CH:7][CH:6]=1)=O.[BH4-].[Li+]>C1COCC1>[CH3:19][N:17]([CH3:18])[S:16]([N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[C:5]([CH2:3][OH:2])[C:13]=2[O:14][CH3:15])[CH:9]=[N:10]1)(=[O:20])=[O:21] |f:1.2|

Inputs

Step One
Name
1-dimethylsulfamoyl-7-methoxy-1H-indazole-6-carboxylic acid methyl ester
Quantity
6.23 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C=NN(C2=C1OC)S(N(C)C)(=O)=O
Name
Quantity
39.8 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated aqueous ammonium chloride solution (40 mL) and water (80 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
CN(S(=O)(=O)N1N=CC2=CC=C(C(=C12)OC)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.58 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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